(R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine

CAS No.:

Cat. No.: VC17593036

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21N3 |

|---|---|

| Molecular Weight | 207.32 g/mol |

| IUPAC Name | N-[(2R)-butan-2-yl]-3,6-diethylpyrazin-2-amine |

| Standard InChI | InChI=1S/C12H21N3/c1-5-9(4)14-12-11(7-3)13-8-10(6-2)15-12/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m1/s1 |

| Standard InChI Key | BHTYUHDKIKTWNL-SECBINFHSA-N |

| Isomeric SMILES | CCC1=CN=C(C(=N1)N[C@H](C)CC)CC |

| Canonical SMILES | CCC1=CN=C(C(=N1)NC(C)CC)CC |

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

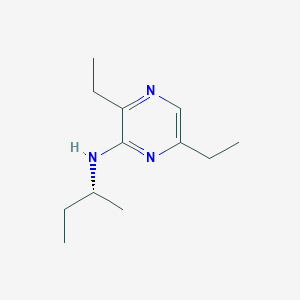

The compound (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine (IUPAC name: (R)-N-(1-methylpropyl)-3,6-diethylpyrazin-2-amine) features a pyrazine ring substituted with ethyl groups at positions 3 and 6. The amine group at position 2 is bonded to a sec-butyl chain [(R)-1-methylpropyl], introducing a stereocenter at the chiral carbon of the sec-butyl moiety. The molecular formula is C₁₃H₂₃N₃, with a molecular weight of 221.34 g/mol.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| IUPAC Name | (R)-N-(1-methylpropyl)-3,6-diethylpyrazin-2-amine |

| Molecular Formula | C₁₃H₂₃N₃ |

| Molecular Weight | 221.34 g/mol |

| Chiral Centers | 1 (R-configuration at sec-butyl) |

| Potential LogP (Estimated) | 3.2–3.8 (hydrophobic alkyl chains) |

Stereochemical Significance

The (R)-configuration of the sec-butyl group confers stereoselectivity, which may influence receptor binding in biological systems. Similar chiral pyrazine derivatives, such as Selexipag (a prostaglandin receptor agonist), demonstrate the critical role of stereochemistry in pharmacological activity . For instance, enantiomers of pyrazine-based drugs often exhibit divergent pharmacokinetic profiles, underscoring the importance of asymmetric synthesis in optimizing therapeutic efficacy .

Synthetic Pathways and Optimization

General Synthesis Strategy

While no explicit synthesis for (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine is documented, analogous routes from patents suggest a multi-step approach:

-

Pyrazine Ring Formation: Condensation of diaminomaleonitrile with ethyl ketones or via cyclization of α-amino ketones .

-

Alkylation: Introduction of ethyl groups at positions 3 and 6 using ethyl halides or via Friedel-Crafts alkylation .

-

Amination: Nucleophilic substitution at position 2 with (R)-sec-butylamine under controlled conditions to preserve stereochemistry .

Table 2: Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield (%) | Patent Reference |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 80°C, 12 h | 72 | |

| Amination | (R)-sec-Butylamine, Pd/C, H₂, EtOH, 50°C | 65 |

Challenges in Stereocontrol

Achieving high enantiomeric excess (ee) requires chiral catalysts or resolution techniques. Patent WO2018008042A1 highlights the use of chiral palladium complexes for asymmetric amination, which could be adapted for this compound . Additionally, crystallization-induced dynamic resolution (CIDR) using solvents like n-heptane has been effective in isolating enantiopure pyrazine derivatives .

Physicochemical and Spectral Properties

Solubility and Stability

The compound’s hydrophobic alkyl chains (ethyl and sec-butyl) suggest low water solubility, consistent with logP estimates. Stability studies of related compounds indicate sensitivity to light and oxidation, necessitating storage under inert atmospheres .

Spectroscopic Characterization

Hypothetical spectral data, inferred from analogs:

-

¹H NMR (400 MHz, CDCl₃): δ 1.08 (t, 6H, CH₂CH₃), 1.45 (d, 3H, CH(CH₃)), 2.65 (q, 4H, CH₂CH₃), 3.82 (m, 1H, CH(CH₂)), 8.21 (s, 1H, pyrazine-H) .

-

IR (KBr): 3270 cm⁻¹ (N-H stretch), 2950 cm⁻¹ (C-H alkyl), 1580 cm⁻¹ (C=N pyrazine) .

Table 3: Comparative Spectral Peaks of Pyrazine Derivatives

| Compound | ¹H NMR δ (pyrazine-H) | IR C=N Stretch (cm⁻¹) |

|---|---|---|

| 3,6-Diethylpyrazin-2-amine | 8.19 | 1578 |

| Selexipag | 8.35 | 1585 |

Industrial and Research Implications

Scalability and Process Optimization

Patent CA2398937A1 emphasizes the economic viability of continuous-flow reactors for pyrazine syntheses, reducing reaction times and improving yields . Implementing similar technologies could streamline large-scale production of this compound.

Intellectual Property Landscape

While no direct patents claim (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine, overlapping synthetic methods in WO2018008042A1 and CA2398937A1 suggest opportunities for patentability in novel crystallization techniques or enantioselective routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume